2-Bromo-4-chloroaniline

Catalog No.
S662075
CAS No.
873-38-1
M.F
C6H5BrClN
M. Wt
206.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloroaniline

CAS Number

873-38-1

Product Name

2-Bromo-4-chloroaniline

IUPAC Name

2-bromo-4-chloroaniline

Molecular Formula

C6H5BrClN

Molecular Weight

206.47 g/mol

InChI

InChI=1S/C6H5BrClN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2

InChI Key

SYTBIFURTZACKR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Br)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N

The exact mass of the compound 2-Bromo-4-chloroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139478. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-chloroaniline is a highly specialized dihalogenated aromatic amine characterized by an ortho-bromine and para-chlorine substitution pattern relative to the primary amine [1]. In procurement and process chemistry, its primary value lies in the distinct reactivity gradient between its two carbon-halogen bonds. The carbon-bromine (C-Br) bond exhibits a significantly lower bond dissociation energy than the carbon-chlorine (C-Cl) bond, making this compound an exceptionally predictable precursor for regioselective cross-coupling (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions) [2]. This orthogonal reactivity allows chemists to selectively functionalize the 2-position under mild transition-metal catalysis while strictly preserving the 4-chloro handle for downstream structural integration or subsequent orthogonal modifications, a critical requirement in complex pharmaceutical and materials synthesis [1].

Substituting 2-bromo-4-chloroaniline with symmetrical or uniform dihalo-analogs, such as 2,4-dibromoaniline or 2,4-dichloroaniline, severely compromises process efficiency and regiocontrol [1]. 2,4-Dibromoaniline possesses two highly reactive C-Br bonds, leading to competitive oxidative addition at both the ortho and para positions; this generates complex mixtures of mono- and di-coupled products, drastically reducing the yield of the target ortho-functionalized intermediate and necessitating costly chromatographic separations [1]. Conversely, 2,4-dichloroaniline requires substantially harsher catalytic conditions (higher temperatures and specialized ligands) to activate the C-Cl bond, which frequently triggers unwanted side reactions, such as protodechlorination or the degradation of sensitive functional groups [1]. The built-in orthogonal reactivity of 2-bromo-4-chloroaniline is therefore non-negotiable for workflows requiring strict regioselectivity.

Suppression of Protodehalogenation in Ni-Catalyzed Heck Reactions

In the synthesis of phenanthridinone derivatives via Ni-catalyzed enantioselective intramolecular Mizoroki-Heck reactions, the choice of halogen directly dictates the purity and yield profile [1]. Utilizing the 2-bromo-4-chloroaniline derivative allows the reaction to proceed smoothly at lower temperatures (65 °C), leveraging the highly reactive C-Br bond to achieve a 93% yield of the target cyclized product[1]. In direct contrast, attempting the same reaction with a chloro-analog results in significant competitive oxidative addition into the C-Cl bond, generating a protodechlorinated side product in 22% yield and depressing the target yield [1].

Evidence DimensionYield of target cyclized product vs. side product formation
Target Compound Data93% yield of target cyclized product
Comparator Or BaselineChloro-analog (2,4-dichloro derivative baseline)
Quantified Difference22% protodechlorinated side product formed with the comparator, avoided with target compound
ConditionsNi-catalyzed intramolecular Heck reaction, 65 °C

Eliminating protodehalogenation side reactions simplifies downstream purification and maximizes the throughput of high-value pharmaceutical intermediates.

High-Yield Orthogonal Suzuki Coupling in API Synthesis

2-Bromo-4-chloroaniline demonstrates exceptional regiocontrol in transition-metal-catalyzed C-C bond formation [1]. During the synthesis of selective FXIa inhibitors, the compound undergoes Suzuki coupling with 2,5-dimethoxypyridine-4-boronic acid exclusively at the 2-position, affording the desired 4-chloro-2-(heteroaryl)aniline intermediate in 69.3% isolated yield [1]. The 4-chloro substituent remains completely unreacted under these standard Pd(PPh3)4/K2CO3 conditions, acting as a stable structural motif for the final drug candidate [1]. Utilizing 2,4-dibromoaniline in this step would result in competitive coupling at the 4-position, requiring complex stoichiometric control and extensive chromatography to separate positional isomers [1].

Evidence DimensionRegioselective mono-coupling yield
Target Compound Data69.3% isolated yield of strictly ortho-coupled product
Comparator Or Baseline2,4-dibromoaniline (baseline inference)
Quantified Difference>99% regioselectivity for target vs. mixed mono/di-coupled isomers for dibromo-analog
ConditionsPd(PPh3)4 (10 mol%), K2CO3, 1,4-dioxane, 90 °C, 8 h

Predictable mono-coupling at the ortho position without protecting groups drastically reduces the cost of goods (COGs) in multi-step API synthesis.

Compatibility with Copper-Promoted N-Alkylation Workflows

2-Bromo-4-chloroaniline serves as an effective substrate in copper-promoted N-alkylation reactions where precise electronic tuning of the aniline ring is required [1]. In reactions with benzyl bromides under Cu(OTf)2 catalysis, the compound successfully undergoes selective mono-N-alkylation [1]. The presence of the electron-withdrawing halogens modulates the nucleophilicity of the amine, preventing over-alkylation (N,N-dialkylation), which is a common failure mode that produces up to 83% byproduct yield when using unhalogenated or purely electron-rich anilines (e.g., N-methylaniline) under identical oxidative coupling conditions [1].

Evidence DimensionSuppression of N,N-dialkylation byproduct
Target Compound DataSelective mono-N-alkylation achieved
Comparator Or BaselineUnsubstituted or electron-rich anilines (e.g., N-methylaniline)
Quantified DifferenceUp to 83% N,N-dialkylation byproduct in comparators vs. controlled mono-alkylation in the target
ConditionsCu(OTf)2, DTBP, DMSO, 70 °C

Controlling the degree of amine alkylation without requiring temporary protecting groups streamlines the synthesis of secondary amine building blocks.

Precursor Suitability for Nitrogen-Bridgehead Polycyclic Arenes

In the synthesis of polycyclic aromatic compounds via Pd-catalyzed annulation with bay-diiodinated arenes, 2-bromo-4-chloroaniline acts as a highly efficient bifunctional building block [1]. It provides a 55% yield of the complex annulated product (e.g., 5,5′-dichloro-[1,1′-biphenyl]-2,2′-diamine derivatives) in a single step [1]. The reaction exploits the primary amine and the specific oxidative addition kinetics of the ortho-bromo group [1]. Substituting with a purely chlorinated analog (2,4-dichloroaniline) fails to achieve the necessary oxidative addition kinetics required to initiate the cascade cyclization, stalling the reaction [1].

Evidence DimensionAnnulation cascade yield
Target Compound Data55% isolated yield of the annulated product
Comparator Or Baseline2,4-dichloroaniline
Quantified DifferenceSuccessful cascade cyclization (55% yield) vs. stalled reaction due to poor C-Cl oxidative addition kinetics
ConditionsPd catalyst, base, heating in organic solvent

Enables the rapid, single-step construction of complex polycyclic scaffolds for organic electronics that would otherwise require multi-step linear syntheses.

Orthogonal Cross-Coupling in API Manufacturing

Ideal for synthesizing pharmaceutical intermediates (e.g., FXIa inhibitors, benzimidazoles) where the 2-position must be coupled with a boronic acid or alkyne via Suzuki or Sonogashira reactions, while preserving the 4-chloro group for structure-activity relationship (SAR) requirements [1].

Asymmetric Intramolecular Heck Cyclizations

The preferred substrate for synthesizing chiral phenanthridinone derivatives via Ni-catalysis, as its specific halogen reactivity gradient prevents the protodechlorination side reactions seen with 2,4-dichloroaniline [2].

Regiocontrolled Synthesis of Polycyclic Aromatic Compounds

Highly recommended as a precursor in Pd-catalyzed annulation reactions to form nitrogen-bridgehead azolopyridines and other complex organic electronic materials, where the highly reactive C-Br bond is required to initiate the cascade cyclization [3].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

873-38-1

Wikipedia

2-Bromo-4-chloroaniline

Dates

Last modified: 08-15-2023

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